molecular formula C13H14BF3N2O3 B2624649 (1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid CAS No. 2374153-25-8

(1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid

Cat. No.: B2624649
CAS No.: 2374153-25-8
M. Wt: 314.07
InChI Key: BBKJULLPGUPACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate.

Industrial Production Methods

Industrial production of boronic acids often employs continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced catalysts further optimizes the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to boronic esters or alcohols.

    Reduction: Formation of boranes or borohydrides.

    Substitution: Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation or degradation of the boronic acid.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, boronic acids are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site residues, making them useful in the design of protease inhibitors and other bioactive compounds .

Medicine

Medicinal applications of boronic acids include their use in drug delivery systems and as therapeutic agents. Their ability to interact with biological molecules allows for targeted drug delivery and improved efficacy of treatments .

Industry

In industry, boronic acids are used in the production of advanced materials, such as polymers and sensors. Their unique chemical properties enable the development of materials with enhanced performance and functionality .

Mechanism of Action

The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid involves its ability to form covalent bonds with target molecules. In biological systems, this compound can interact with enzymes and proteins, inhibiting their activity by forming reversible covalent bonds with active site residues . This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • Arylboronic acids

Uniqueness

Compared to similar compounds, (1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid offers unique structural features that enhance its reactivity and specificity. The presence of the trifluoromethyl group and the indazole ring system provides distinct electronic and steric properties, making it a valuable tool in synthetic and medicinal chemistry .

Properties

IUPAC Name

[1-(oxan-2-yl)-5-(trifluoromethyl)indazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF3N2O3/c15-13(16,17)9-4-5-10-8(12(9)14(20)21)7-18-19(10)11-3-1-2-6-22-11/h4-5,7,11,20-21H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKJULLPGUPACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1C=NN2C3CCCCO3)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.